molecular formula C19H24N2O4S B5227929 N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide

N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide

カタログ番号 B5227929
分子量: 376.5 g/mol
InChIキー: GRPCQEGBJTVELB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide, commonly known as NAS-21, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAS-21 belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In

科学的研究の応用

NAS-21 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. In neurodegenerative disorders, NAS-21 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, NAS-21 increases the levels of cAMP, which has been shown to have neuroprotective effects.
In cancer, NAS-21 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAS-21 has also been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake into cancer cells.
In cardiovascular diseases, NAS-21 has been shown to have vasodilatory effects by inhibiting the activity of the enzyme endothelin-converting enzyme (ECE), which is involved in the production of the vasoconstrictor peptide endothelin-1. By inhibiting ECE, NAS-21 increases the levels of nitric oxide, which has vasodilatory effects.

作用機序

The mechanism of action of NAS-21 involves the inhibition of PDE4 and ECE. PDE4 is an enzyme that degrades cAMP, which is involved in various cellular processes, including neurotransmitter signaling and immune response. By inhibiting PDE4, NAS-21 increases the levels of cAMP, which has been shown to have neuroprotective effects.
ECE is an enzyme that converts big endothelin-1 into endothelin-1, which is a vasoconstrictor peptide involved in the regulation of blood pressure. By inhibiting ECE, NAS-21 increases the levels of nitric oxide, which has vasodilatory effects and can lower blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAS-21 include the inhibition of PDE4 and ECE, the increase in cAMP levels, the induction of apoptosis, the inhibition of angiogenesis, and the vasodilatory effects. These effects have been shown to have therapeutic potential in various diseases, as discussed above.

実験室実験の利点と制限

One advantage of NAS-21 for lab experiments is its specificity for PDE4 and ECE, which allows for targeted inhibition of these enzymes. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of NAS-21 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

For NAS-21 include further studies on its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Additional studies on its mechanism of action and its effects on other cellular processes are also needed. Furthermore, the development of more soluble derivatives of NAS-21 could improve its bioavailability and efficacy. Overall, NAS-21 has shown promising potential as a therapeutic agent, and further research is needed to fully explore its applications.

合成法

The synthesis of NAS-21 involves the reaction of 1-adamantanecarboxylic acid with 4-aminobenzenesulfonyl chloride and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

特性

IUPAC Name

N-(4-acetamidophenyl)sulfonyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-12(22)20-16-2-4-17(5-3-16)26(24,25)21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCQEGBJTVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。